

Spectroscopic Profile of 2-(5-Nitropyridin-2-YL)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(5-Nitropyridin-2-YL)ethanamine

Cat. No.: B1612151

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of **2-(5-Nitropyridin-2-YL)ethanamine** (CAS No. 503540-39-4). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of analogous compounds. Detailed, adaptable experimental protocols for acquiring these spectra are also provided, along with a generalized workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug development.

Introduction

2-(5-Nitropyridin-2-YL)ethanamine is a pyridine derivative of interest in medicinal chemistry and materials science due to the presence of a reactive nitro group and a primary amine. Its molecular formula is $C_7H_9N_3O_2$ with a molecular weight of 167.17 g/mol .^{[1][2]} The nitropyridine moiety acts as an electrophilic aromatic system, while the ethylamine side chain provides a nucleophilic center, making it a versatile building block for the synthesis of more complex molecules. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in any research and development setting.

Predicted Spectroscopic Data

As of the date of this publication, experimental spectroscopic data for **2-(5-Nitropyridin-2-YL)ethanamine** is not readily available in the public domain. The following tables summarize the predicted spectroscopic characteristics based on the known spectral properties of structurally related compounds, including 2-aminopyridines, nitropyridines, and ethylamines.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~8.9 - 9.1	d	1H	H-6 (Pyridine)	The proton ortho to the nitro group and adjacent to the ring nitrogen is expected to be the most deshielded.
~8.2 - 8.4	dd	1H	H-4 (Pyridine)	The proton meta to the nitro group and ortho to the C2 substituent will be significantly downfield.
~7.4 - 7.6	d	1H	H-3 (Pyridine)	The proton ortho to the C2 substituent will be the most upfield of the pyridine protons.
~3.2 - 3.4	t	2H	-CH ₂ - (Ethyl)	The methylene group adjacent to the pyridine ring will be deshielded by the aromatic system.
~3.0 - 3.2	t	2H	-CH ₂ - (Ethyl)	The methylene group adjacent to the amine will be slightly less deshielded.

~1.5 - 2.0	br s	2H	-NH ₂	The chemical shift of the amine protons can vary and the peak is often broad.
------------	------	----	------------------	---

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment	Rationale
~160 - 165	C-2 (Pyridine)	Carbon attached to the ethylamine substituent.
~150 - 155	C-6 (Pyridine)	Carbon adjacent to the ring nitrogen and ortho to the nitro group.
~140 - 145	C-5 (Pyridine)	Carbon bearing the nitro group.
~135 - 140	C-4 (Pyridine)	Aromatic carbon meta to the nitro group.
~120 - 125	C-3 (Pyridine)	Aromatic carbon ortho to the ethylamine substituent.
~40 - 45	-CH ₂ - (Ethyl)	Methylene carbon adjacent to the pyridine ring.
~35 - 40	-CH ₂ - (Ethyl)	Methylene carbon adjacent to the amine group.

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
3300 - 3500	Medium, Broad	N-H stretch	Characteristic of a primary amine.
3000 - 3100	Medium	Aromatic C-H stretch	Typical for pyridine ring C-H bonds.
2850 - 2960	Medium	Aliphatic C-H stretch	From the ethyl group methylene C-H bonds.
~1600	Medium	C=C & C=N stretch	Aromatic ring vibrations.
1500 - 1550	Strong	Asymmetric NO ₂ stretch	Characteristic strong absorption for nitro groups.
1330 - 1370	Strong	Symmetric NO ₂ stretch	Characteristic strong absorption for nitro groups.
~830	Strong	C-N stretch	Carbon-nitrogen bond of the nitro group.

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Assignment	Rationale
167	Moderate	$[M]^+$	Molecular ion peak.
150	Low	$[M-NH_3]^+$	Loss of ammonia from the molecular ion.
137	Moderate	$[M-CH_2NH_2]^+$	Alpha-cleavage with loss of the aminomethyl radical.
121	High	$[M-NO_2]^+$	Loss of the nitro group.
78	High	$[C_5H_4N]^+$	Pyridine ring fragment.

Experimental Protocols

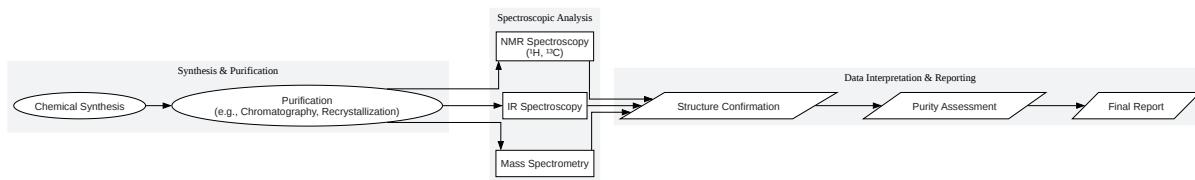
The following are generalized protocols for obtaining the spectroscopic data for **2-(5-Nitropyridin-2-YL)ethanamine**. These should be adapted based on the specific instrumentation and laboratory safety procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a clean, dry NMR tube.
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition:
 - Tune and shim the instrument.
 - Acquire a standard one-dimensional 1H NMR spectrum.
 - Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, 16-32 scans.

- Process the spectrum with Fourier transformation, phase correction, and baseline correction.
- Integrate the peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, 1024 or more scans.
 - Process the spectrum similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy


- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the anvil.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum.
 - Typical parameters: 4-8 cm^{-1} resolution, 16-32 scans, 4000-400 cm^{-1} range.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Preparation:
 - For Electron Ionization (EI), a direct insertion probe can be used for solid samples.
 - Alternatively, dissolve the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL for injection into a GC-MS or LC-MS system.
[3]
- Instrumentation: A mass spectrometer with an EI or Electrospray Ionization (ESI) source.
- Data Acquisition (EI-MS):
 - Introduce the sample into the ion source.
 - Typical parameters: electron energy of 70 eV, scan range of m/z 40-500.
- Data Analysis:
 - Identify the molecular ion peak.
 - Analyze the fragmentation pattern to identify characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of an organic compound like **2-(5-Nitropyridin-2-YL)ethanamine**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of **2-(5-Nitropyridin-2-YL)ethanamine**. While direct experimental data remains elusive in the public domain, the provided analysis based on analogous structures offers a robust starting point for researchers. The included experimental protocols and workflow diagrams are intended to facilitate the practical spectroscopic characterization of this and similar compounds in a laboratory setting. It is recommended that researchers acquiring this compound perform their own comprehensive spectroscopic analysis to confirm its identity and purity before use in further applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(5-Nitropyridin-2-YL)ethanamine | 503540-39-4 | Benchchem [benchchem.com]
- 2. chemcd.com [chemcd.com]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-(5-Nitropyridin-2-YL)ethanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1612151#2-5-nitropyridin-2-yl-ethanamine-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com